molecular formula C17H14ClNO2 B11829466 (4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone

(4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone

Cat. No.: B11829466
M. Wt: 299.7 g/mol
InChI Key: WZVVERCKBWMQLN-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure combining a chlorophenyl group and a methoxy-methyl-indole moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-methoxy-3-methyl-1H-indole and 4-chlorobenzoyl chloride.

    Condensation Reaction: The 5-methoxy-3-methyl-1H-indole is reacted with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone: Lacks the methyl group at the 3-position of the indole ring.

    (4-Chlorophenyl)(5-methoxy-2-methyl-1H-indol-1-yl)methanone: Has the methyl group at the 2-position instead of the 3-position.

Uniqueness

(4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone is unique due to the specific positioning of the methoxy and methyl groups on the indole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

(4-chlorophenyl)-(5-methoxy-3-methylindol-1-yl)methanone

InChI

InChI=1S/C17H14ClNO2/c1-11-10-19(16-8-7-14(21-2)9-15(11)16)17(20)12-3-5-13(18)6-4-12/h3-10H,1-2H3

InChI Key

WZVVERCKBWMQLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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